molecular formula C26H23FN2O5 B11040043 Ethyl 2-amino-7-(4-fluorophenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-7-(4-fluorophenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11040043
M. Wt: 462.5 g/mol
InChI Key: RKSGSMOIODRBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound that belongs to the class of spirochromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chromene and indole moieties in its structure makes it a unique and valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-component reactions. One common method is the eutectogels-catalyzed one-pot multi-component reaction, which provides access to pyridine and chromene derivatives . This method is advantageous as it avoids the use of toxic solvents and can be categorized as a green method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multi-component reactions are likely to be employed to ensure efficient and environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.

Scientific Research Applications

Ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities and may exhibit similar biological activities. the unique combination of chromene and indole moieties in ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate sets it apart and contributes to its distinct properties and applications.

Properties

Molecular Formula

C26H23FN2O5

Molecular Weight

462.5 g/mol

IUPAC Name

ethyl 2-amino-7-(4-fluorophenyl)-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C26H23FN2O5/c1-3-33-24(31)22-23(28)34-20-13-15(14-8-10-16(27)11-9-14)12-19(30)21(20)26(22)17-6-4-5-7-18(17)29(2)25(26)32/h4-11,15H,3,12-13,28H2,1-2H3

InChI Key

RKSGSMOIODRBQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)C)C(=O)CC(C2)C5=CC=C(C=C5)F)N

Origin of Product

United States

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